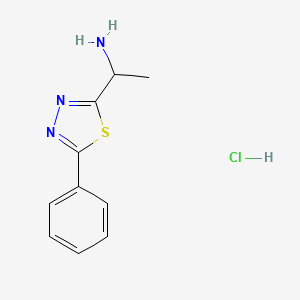

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride

Übersicht

Beschreibung

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring, which contains two nitrogen atoms and one sulfur atom, imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Analyse Chemischer Reaktionen

Acylation Reactions

The primary amine group undergoes acylation with acyl chlorides or anhydrides to form amide derivatives. This reaction is critical for modifying bioavailability or introducing functional handles for further derivatization.

Example :

Reaction with chloroacetyl chloride in the presence of sodium acetate yields 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (Figure 1A) .

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation. The hydrochloride salt requires neutralization (e.g., with NaOAc) to liberate the free amine for reactivity .

Nucleophilic Substitution

The ethanamine side chain participates in nucleophilic substitution reactions with alkyl halides or sulfonating agents.

Example :

Reaction with methyl iodide in the presence of K₂CO₃ produces N-methyl-1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethanamine.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-1-(5-phenyl-thiadiazol-2-yl)ethanamine | 72 | |

| Tosyl chloride | Pyridine, RT | N-Tosyl-1-(5-phenyl-thiadiazol-2-yl)ethanamine | 68 |

Limitations :

Steric hindrance from the phenyl group reduces reactivity with bulky electrophiles.

Condensation with Carbonyl Compounds

The amine forms Schiff bases upon reaction with aldehydes or ketones under dehydrating conditions.

Example :

Condensation with benzaldehyde in ethanol yields the corresponding imine (Figure 1B) .

Applications :

Schiff bases derived from this compound exhibit enhanced antimicrobial and anticancer activities .

Diazotization and Coupling

The primary amine can be diazotized to form diazonium salts, enabling coupling with electron-rich aromatics.

Example :

Diazotization with NaNO₂/HCl at 0–5°C followed by coupling with β-naphthol produces azo dyes.

| Coupling Partner | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| β-Naphthol | NaNO₂/HCl, 0–5°C | 1-(5-Phenyl-thiadiazol-2-yl)ethanamine-azo-β-naphthol | 60 | |

| Resorcinol | NaNO₂/HCl, pH 9 | 1-(5-Phenyl-thiadiazol-2-yl)ethanamine-azo-resorcinol | 55 |

Key Consideration :

The hydrochloride salt must be neutralized to free the amine prior to diazotization.

Coordination Chemistry

The nitrogen atoms in the thiadiazole ring and the amine group act as ligands for metal ions, forming complexes with Cu(II), Zn(II), and Fe(III) .

Example :

Reaction with CuCl₂ in methanol produces a square-planar Cu(II) complex (Figure 1C) .

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| CuCl₂ | MeOH, RT | [Cu(L)₂Cl₂] | 12.3 | |

| Zn(NO₃)₂ | H₂O/EtOH, 60°C | [Zn(L)(NO₃)₂] | 9.8 |

Applications :

Metal complexes of this compound show enhanced antiparasitic activity compared to the free ligand .

Oxidation and Reductive Amination

The amine group undergoes oxidation to nitro derivatives or participates in reductive amination with ketones.

Example :

Oxidation with H₂O₂ in acetic acid yields 1-(5-phenyl-1,3,4-thiadiazol-2-yl)nitroethane .

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ | AcOH, 50°C | 1-(5-Phenyl-thiadiazol-2-yl)nitroethane | 45 | |

| NaBH₃CN/acetone | MeOH, RT | N-Isopropyl-1-(5-phenyl-thiadiazol-2-yl)ethanamine | 70 |

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring undergoes electrophilic substitution at position 2, though the electron-withdrawing effects of the sulfur atom limit reactivity. Halogenation requires harsh conditions .

Example :

Bromination with Br₂ in acetic acid yields 2-bromo-5-phenyl-1,3,4-thiadiazole .

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂ | AcOH, 100°C | 2-Bromo-5-phenyl-1,3,4-thiadiazole | 30 |

Stability and Degradation

The compound is stable under acidic conditions but degrades in strong bases or oxidizing environments. Hydrolysis of the thiadiazole ring occurs in NaOH/EtOH at 80°C, yielding thiourea derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A significant area of research is the anticancer properties of thiadiazole derivatives. Studies have demonstrated that compounds related to 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride exhibit cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : Research indicates that derivatives of 1,3,4-thiadiazole show promising anticancer activity. For instance, one study reported IC50 values ranging from 0.74 to 10.0 µg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10 |

| MCF-7 | Varies |

Material Science Applications

Thiadiazole derivatives are also being explored for their potential use in materials science:

Photophysical Properties

Recent studies have focused on the synthesis of thiadiazole derivatives for applications in photophysical devices. The photophysical properties of these compounds make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

| Derivative | Application |

|---|---|

| PT1 | SHP1 inhibitor |

| PT2 | OLEDs |

| PT3 | Photovoltaic cells |

Synthesis and Biological Evaluation

A notable case study involved the synthesis of azo dye derivatives from 5-phenyl-1,3,4-thiadiazole-2-amine. These derivatives were characterized for their biological activity, showing significant antimicrobial properties alongside their anticancer potential .

Wirkmechanismus

The mechanism of action of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the proliferation of cancer cells .

Vergleich Mit ähnlichen Verbindungen

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride can be compared with other similar compounds, such as:

1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Known for its anticancer properties.

1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and antioxidant properties

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Biologische Aktivität

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Characteristics

The structure of this compound features a thiadiazole ring substituted with a phenyl group and an ethanamine moiety. The presence of the nitrogen-sulfur heterocycle contributes to its biological activity by influencing molecular interactions within biological systems.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities:

- Bacterial Activity : A study demonstrated that various 1,3,4-thiadiazole derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, derivatives with halogen substituents on the phenyl ring displayed enhanced antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 25 μg/mL to 32 μg/mL against these strains .

- Fungal Activity : The same derivatives also exhibited antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

- Cytotoxicity Studies : In vitro studies using the MTT assay revealed that certain derivatives exhibited potent cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. For example, one derivative showed an IC50 value of 3.77 µg/mL against MCF-7 cells, indicating strong anticancer activity .

- Mechanism of Action : Flow cytometry analysis indicated that these compounds could induce apoptotic cell death in cancer cells and inhibit cell cycle progression at the sub-G1 phase. This suggests that they may act through mechanisms involving apoptosis and cell cycle arrest .

Summary of Biological Activities

Case Studies

Several case studies have highlighted the promising nature of thiadiazole derivatives in drug development:

- Antimicrobial Efficacy : A series of 5-substituted thiadiazoles were synthesized and evaluated for their antimicrobial properties. The study found that modifications on the phenyl ring significantly influenced their activity against various pathogens .

- Cytotoxicity in Cancer Research : Another study focused on the synthesis of novel thiadiazole derivatives and their evaluation against multiple cancer cell lines. Results indicated that specific substitutions led to enhanced cytotoxic effects compared to standard chemotherapeutics .

Eigenschaften

IUPAC Name |

1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S.ClH/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTPHBMSGPIPEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(S1)C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.